molecular formula C9H14N2 B1317646 6-Tert-butylpyridin-2-amine CAS No. 97634-83-8

6-Tert-butylpyridin-2-amine

Cat. No.: B1317646
CAS No.: 97634-83-8
M. Wt: 150.22 g/mol
InChI Key: LQHCLLPVVSLNCZ-UHFFFAOYSA-N
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Description

6-Tert-butylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl group at the sixth position and an amino group at the second position of the pyridine ring

Scientific Research Applications

6-Tert-butylpyridin-2-amine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 6-Tert-butylpyridin-2-amine includes precautionary statements P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Biochemical Analysis

Biochemical Properties

6-Tert-butylpyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, it can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. It has been found that the compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to this compound in in vitro studies has shown that it can lead to cumulative effects on cellular function, such as increased oxidative stress and altered metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including liver damage and impaired kidney function. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also influence the overall metabolic rate and efficiency.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s distribution is influenced by factors such as tissue perfusion, lipid content, and regional pH. It tends to accumulate in tissues with high lipid content, such as the liver and adipose tissue.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its functional site. The presence of this compound in these compartments can influence cellular processes, such as energy production and protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-tert-butylpyridin-2-amine typically involves the introduction of the tert-butyl group and the amino group onto the pyridine ring. One common method is the reaction of 2-chloropyridine with tert-butylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Tert-butylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The tert-butyl group or the amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts or bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.

Comparison with Similar Compounds

  • 2-Amino-6-methylpyridine
  • 2-Amino-6-ethylpyridine
  • 2-Amino-6-isopropylpyridine

Comparison: Compared to these similar compounds, 6-tert-butylpyridin-2-amine is unique due to the presence of the bulky tert-butyl group. This structural feature can significantly influence its chemical reactivity, binding properties, and overall biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interaction with enzymes and receptors, making it distinct from its analogs.

Properties

IUPAC Name

6-tert-butylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHCLLPVVSLNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542183
Record name 6-tert-Butylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97634-83-8
Record name 6-tert-Butylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(tert-Butyl)pyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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